CA IX-IN-3

Carbonic Anhydrase IX Enzyme Inhibition Cancer Hypoxia

Standard benzenesulfonamide CA inhibitors (acetazolamide, SLC-0111) lack sufficient isoform selectivity, confounding hypoxia model interpretation due to off-target CA I/II inhibition. CA IX-IN-3 resolves this with quantitative advantages: • IC50 = 0.48 nM (40x more potent than lead compound 26, 60-90x vs SLC-0111/acetazolamide) • >1,000-fold selectivity over cytosolic CA I & CA II • Ideal positive control for CA IX enzymatic assays & SAR benchmarking • Reliable batch-to-batch reproducibility across vendors

Molecular Formula C21H19N5O4S2
Molecular Weight 469.5 g/mol
Cat. No. B4936510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCA IX-IN-3
Molecular FormulaC21H19N5O4S2
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N
InChIInChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30)
InChIKeyVXNXKGJSGMZXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CA IX-IN-3: Subnanomolar CA IX Inhibitor


CA IX-IN-3 (also known as Compound 27) is a synthetic, heterocyclic substituted benzenesulfonamide that functions as a potent and selective inhibitor of the tumor-associated enzyme Carbonic Anhydrase IX (CA IX). It is characterized by its subnanomolar inhibitory activity (IC50 = 0.48 nM) and exceptional selectivity over the off-target cytosolic isoforms CA I and CA II (selectivity ratio > 10^3) [1]. Structurally, it is defined by the IUPAC name 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide (CAS: 333413-02-8) and also exhibits ancillary inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) with a Ki of 53.7 nM [2].

Workflow Hypoxia-targeted CA IX pathway studies Tumor-relevant pH regulation models
Selection Logic Isoform-selectivity assay context Minimizes off-target CA I/II interpretation
Use Context Target engagement at low assay concentrations Supports solubility-limited protocols

Why CA IX-IN-3 Cannot Be Substituted


Interchanging CA IX-IN-3 with other CA IX inhibitors like the clinical candidate SLC-0111 (U-104) or the standard-of-care acetazolamide is not scientifically justified due to stark differences in potency, isoform selectivity, and ancillary target engagement. CA IX-IN-3's subnanomolar potency (IC50 = 0.48 nM) represents a roughly 94-fold and 62-fold improvement over SLC-0111 (Ki = 45.1 nM) and acetazolamide (IC50 = 30 nM), respectively, enabling more complete target engagement at lower, potentially less toxic concentrations [1]. Furthermore, its >1000-fold selectivity for CA IX over CA I and CA II is an order of magnitude superior to SLC-0111's >100-fold and >20-fold selectivity, respectively, drastically reducing the risk of off-target effects associated with systemic CA inhibition [1]. These quantitative disparities render the compounds non-interchangeable in experiments where high potency and minimal off-target activity are paramount.

Target
Engagement
CA IX-IN-3: reported high target-engagement assay context
Generic CA inhibitor: CA IX engagement may be substantially weaker May shift interpretation in hypoxia models
Selectivity
Profile
Reported isoform-selective profile for CA IX over CA I/II
Wider CA I/II inhibition may confound cellular readouts Off-target carbonic anhydrase effects not transferable
Benchmark
Consistency
Procurement consistency with reported specification
Vendor lot or alternative CAS may differ in potency context Requires independent verification in assay

CA IX-IN-3 Differentiation Evidence


Potency Enhancement Over Lead Compound

CA IX-IN-3 demonstrates a subnanomolar inhibitory concentration (IC50) of 0.48 nM against CA IX [1]. This represents a substantial 94-fold improvement in potency when compared directly to the leading clinical-stage CA IX inhibitor, SLC-0111 (U-104), which exhibits a Ki of 45.1 nM against the same target . This differential is critical for applications requiring robust target saturation.

SAR Optimization
Head-to-head
~40-fold improvement vs. lead compound 26 (IC50 ~19.2 nM → 0.48 nM)
Supports SAR-optimized potency context
Stopped-flow CO₂ hydrase assay; recombinant hCA IX
Carbonic Anhydrase IX Enzyme Inhibition Cancer Hypoxia Drug Discovery

Isoform Selectivity Over CA I and CA II

The primary publication for CA IX-IN-3 reports a selectivity ratio of greater than 1000-fold for CA IX over the widely expressed cytosolic isoforms CA I and CA II [1]. In contrast, the clinical-stage comparator SLC-0111 displays a notably lower selectivity profile, with ratios of >100-fold over CA I and >20-fold over CA II . This order-of-magnitude difference in selectivity profile is a critical differentiator.

Isoform Selectivity
Head-to-head
>1,000-fold selectivity for CA IX over CA I and CA II
Supports isoform-selectivity assay interpretation
Recombinant hCA I, II, IX; identical conditions
Selectivity Index Off-Target Effects Carbonic Anhydrase Isozyme Specificity

Potency Comparison with SLC-0111 and Acetazolamide

The development of CA IX-IN-3 (Compound 27) was the result of a successful structure-activity relationship (SAR) campaign. The original paper explicitly states that Compound 27 was designed and synthesized from a lead compound (Compound 26) and achieved a 40-fold increase in potency against CA IX (IC50 = 0.48 nM vs. IC50 of Compound 26) [1]. This documented optimization step validates the compound's design and highlights its status as the most advanced and potent analog within that specific chemotype.

Benchmark vs. SLC-0111/AZM
Cross-study
~60- to 90-fold higher potency than SLC-0111 (Ki 45 nM) and acetazolamide (IC50 30 nM)
Supports cross-study potency benchmarking
Comparable stopped-flow methodology; IC50/Ki not interchangeable
Structure-Activity Relationship SAR Lead Optimization Medicinal Chemistry

Independent Validation from a Second Chemical Series

Beyond its primary CA IX activity, CA IX-IN-3 has been characterized as a potent and competitive inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), with a Ki of 53.7 nM versus the natural substrate ATP [1]. This activity is a distinct differentiating feature not shared by other common CA IX inhibitors like SLC-0111 or acetazolamide. Importantly, the compound demonstrates high selectivity for ENPP3 over other ecto-nucleotidases such as ENPP1 and ENPP2 [1].

Independent Validation
Cross-study
Distinct scaffold (compound 6a) also achieves 0.48 nM IC50, ~1,500-fold selectivity over CA II
Supports compound consistency reference
Independent research group; MedChemComm 2018
ENPP3 Multi-Target Drug Cancer Immunotherapy Nucleotide Metabolism

CA IX-IN-3 Recommended Applications


Hypoxia-Targeted In Vitro Studies

In cellular models of hypoxia, where the goal is to dissect CA IX-specific contributions to pH regulation, migration, or survival without confounding off-target effects, CA IX-IN-3 is the superior tool. Its subnanomolar potency (0.48 nM IC50) ensures complete target engagement at low concentrations, while its >1000-fold selectivity over CA I and II [1] minimizes the risk of artifacts arising from inhibition of ubiquitously expressed cytosolic isoforms. This provides a cleaner, more interpretable dataset compared to using less selective agents like SLC-0111.

Positive Control for CA IX Assays

For in vivo or ex vivo pharmacodynamic (PD) assays where establishing a robust relationship between drug exposure and CA IX inhibition is critical, CA IX-IN-3's 94-fold greater potency relative to SLC-0111 [1] offers a distinct advantage. This high potency allows for the achievement of effective target coverage at lower administered doses, which can simplify formulation, reduce the potential for compound-related toxicity, and widen the therapeutic window for combination studies.

Reference Standard for CA IX Pharmacology

CA IX-IN-3 is uniquely suited for experimental systems designed to investigate the functional crosstalk between CA IX-driven extracellular acidification and the CD73/adenosine immune checkpoint pathway. Its validated dual-inhibitory activity against both CA IX (IC50 = 0.48 nM) and ENPP3 (Ki = 53.7 nM) [2] allows researchers to simultaneously modulate two distinct tumor-promoting mechanisms—hypoxic pH regulation and nucleotide metabolism—with a single small molecule, a capability not offered by any other commercially available CA IX inhibitor.

Chemical Tool for CA IX Biology in Cells

As the optimized endpoint of a documented SAR study, CA IX-IN-3 (Compound 27) serves as an ideal benchmark or reference standard for new medicinal chemistry programs aiming to develop next-generation CA IX inhibitors [1]. Its 40-fold improvement in potency over the lead compound 26 provides a clear quantitative threshold for success, and its well-characterized selectivity profile offers a valuable comparator for evaluating the off-target activity of newly synthesized analogs within the sulfonamide class.

Application
Selection Property
Validation Focus
Hypoxia pathway studies
Isoform-selectivity profile
Off-target CA I/II endpoint review
CA IX assay comparator
Reported potency benchmark
Assay-response consistency check
Pharmacological reference standard
Cross-study selectivity context
Comparator compound benchmarking
Cellular CA IX biology tool
Target engagement at low concentrations
Hypoxia model endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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